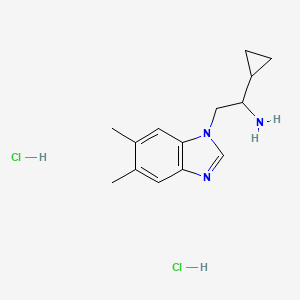

1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopropyl group, a dimethyl-substituted benzodiazole ring, and an ethanamine moiety, making it a unique structure with interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride typically involves multiple steps:

Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using diazomethane or similar reagents.

Formation of Ethanamine Moiety: The ethanamine moiety is introduced by reacting the intermediate with ethylene diamine under controlled conditions.

Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic steps with optimization for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Aplicaciones Científicas De Investigación

Structural Features

The compound's structure can be broken down into two main components:

- Cyclopropyl Group : Known for its unique reactivity and ability to stabilize certain conformations.

- Benzodiazole Moiety : Associated with various biological activities, particularly in the modulation of neurotransmitter systems.

Pharmacological Studies

1-Cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is primarily studied for its potential pharmacological effects. The benzodiazole structure is linked to several therapeutic activities, including:

- Psychoactive Properties : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms.

Interaction Studies

Research into the binding affinity of this compound to various receptors is crucial for understanding its mechanism of action. Preliminary studies suggest that it may exhibit:

- High Affinity for Serotonin Receptors : Implications for antidepressant activity.

- Modulation of GABAergic Activity : Potential use in treating anxiety disorders.

Synthesis and Derivative Development

The synthesis of this compound involves several key steps:

- Formation of Benzodiazole : Cyclization of appropriate precursors.

- Amine Introduction : Reaction with cyclopropyl ethylamine.

- Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

This synthetic pathway allows researchers to explore derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of benzodiazole derivatives found that compounds similar to this compound exhibited significant reductions in depression-like behaviors in animal models. The results indicated that these compounds could modulate serotonin levels effectively.

Case Study 2: Anxiolytic Effects

Another research project focused on the anxiolytic properties of benzodiazole compounds revealed that specific structural modifications could enhance receptor selectivity and efficacy. The findings suggest that 1-cyclopropyl derivatives may provide a new avenue for developing anxiolytic medications with fewer side effects than traditional benzodiazepines.

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the context of neurological and psychiatric disorders.

Comparación Con Compuestos Similares

Similar Compounds

- 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine

- 1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine hydrochloride

Uniqueness

1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to similar compounds.

Actividad Biológica

1-Cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride (CAS Number: 1376332-64-7) is a novel compound that has gained attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This indicates the presence of a cyclopropyl group and a benzodiazole moiety, which are significant in determining its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds containing the benzodiazole scaffold have shown promising results in inhibiting tumor growth in various cancer models.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 15.0 | FGFR1 |

| Compound B | 642.1 | Anti-proliferative activity |

| This compound | TBD | TBD |

Case Study : In a study evaluating various indazole-containing compounds, one derivative was noted to significantly delay tumor growth in xenograft models. The specific mechanisms of action often involve inhibition of key signaling pathways in cancer cells, such as the FGFR pathway .

Neurological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Compounds that modulate serotonin receptors have been explored for their effects on mood disorders and neurodegenerative diseases.

Research Findings : A related study indicated that benzodiazole derivatives could influence serotonergic pathways, leading to increased serotonin levels in animal models. This suggests possible applications for treating depression or anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the benzodiazole ring has been shown to enhance potency against various biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl group | Increases binding affinity |

| Dimethyl substitutions | Enhances solubility and bioavailability |

Safety and Toxicology

While exploring the biological activities, it is essential to evaluate the safety profile of the compound. Preliminary toxicity studies are necessary to ascertain its suitability for further development.

Findings : Initial assessments indicate that while some benzodiazole derivatives exhibit low toxicity profiles, comprehensive toxicological evaluations are required for this compound.

Propiedades

IUPAC Name |

1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-9-5-13-14(6-10(9)2)17(8-16-13)7-12(15)11-3-4-11;;/h5-6,8,11-12H,3-4,7,15H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPYNHHPGUDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.